(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate synthesis
(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate synthesis
Synthesis of (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate[1][2][3]
Abstract This technical guide details the robust, scalable synthesis of (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate (CAS 1359658-32-4), a critical chiral building block in the development of kinase inhibitors and GPCR modulators. The protocol utilizes a high-fidelity "Protect-Alkylate-Deprotect" strategy starting from the commercially available (R)-1-Boc-3-(hydroxymethyl)piperazine. This route ensures the preservation of stereochemical integrity at the C3 position and prevents regio-isomeric N-methylation by employing orthogonal N4-benzyloxycarbonyl (Cbz) protection.
Retrosynthetic Analysis & Strategy
The target molecule features a piperazine core with two distinct nitrogen protecting requirements and a chiral ether side chain. Direct methylation of the hydroxymethyl precursor is chemically unsound due to the higher nucleophilicity of the secondary amine (N4) compared to the primary alcohol, which would lead to inseparable mixtures of N-methyl and O-methyl products.
Strategic Pathway:
-
Starting Material: (R)-1-Boc-3-(hydroxymethyl)piperazine (CAS 278788-66-2).[4]
-
Orthogonal Protection: Masking the reactive N4 amine with a Cbz group, which is stable to basic alkylation conditions but removable via hydrogenolysis (orthogonal to the acid-labile Boc group).
-
Functionalization: Williamson ether synthesis using Sodium Hydride (NaH) and Methyl Iodide (MeI).
-
Deprotection: Catalytic hydrogenolysis to yield the free secondary amine target.
Figure 1: Retrosynthetic disconnection showing the orthogonal protection strategy.
Detailed Experimental Protocols
Phase 1: N4-Protection (Orthogonal Masking)
Objective: Selectively protect the secondary amine (N4) with a Carboxybenzyl (Cbz) group.
-
Reagents: (R)-1-Boc-3-(hydroxymethyl)piperazine (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.1 eq), Triethylamine (Et3N, 1.5 eq), Dichloromethane (DCM).
-
Procedure:
-
Charge a reaction vessel with (R)-1-Boc-3-(hydroxymethyl)piperazine (10.0 g, 46.2 mmol) and DCM (100 mL). Cool to 0 °C.
-
Add Et3N (9.6 mL, 69.3 mmol) followed by the dropwise addition of Cbz-Cl (7.2 mL, 50.8 mmol) over 30 minutes, maintaining temperature < 5 °C.
-
Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.
-
Workup: Quench with water (50 mL). Separate phases. Wash the organic layer with 1M citric acid (50 mL), sat. NaHCO3 (50 mL), and brine.
-
Dry over Na2SO4, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (0-40% EtOAc in Hexanes) to yield (R)-1-Boc-4-Cbz-3-(hydroxymethyl)piperazine as a colorless oil.
-
Yield Target: 85–92%.
-
Phase 2: O-Methylation (Ether Synthesis)
Objective: Methylate the primary alcohol without affecting the carbamate protecting groups.
-
Reagents: Phase 1 Product (1.0 eq), Sodium Hydride (60% dispersion in oil, 1.2 eq), Methyl Iodide (MeI, 1.5 eq), Anhydrous THF.
-
Procedure:
-
Dissolve the Phase 1 intermediate (14.0 g, 40.0 mmol) in anhydrous THF (140 mL) under Nitrogen atmosphere. Cool to 0 °C.
-
Add NaH (1.92 g, 48.0 mmol) portion-wise. Evolution of H2 gas will occur; ensure proper venting. Stir for 30 min at 0 °C.
-
Add MeI (3.7 mL, 60.0 mmol) dropwise.
-
Warm to room temperature and stir for 12–16 hours.
-
Workup: Carefully quench with sat. NH4Cl solution (slow addition at 0 °C). Extract with EtOAc (3 x 100 mL).
-
Wash combined organics with water and brine.[5] Dry over MgSO4 and concentrate.
-
Purification: The crude product is often sufficiently pure. If necessary, purify via silica gel chromatography (10-30% EtOAc in Hexanes) to obtain (R)-1-Boc-4-Cbz-3-(methoxymethyl)piperazine .
-
Yield Target: 90–95%.
-
Phase 3: Selective Deprotection (Hydrogenolysis)
Objective: Remove the Cbz group to release the secondary amine while leaving the Boc group and methyl ether intact.
-
Reagents: Phase 2 Product (1.0 eq), 10% Pd/C (10 wt% loading), Methanol (MeOH).
-
Procedure:
-
Dissolve the methylated intermediate (12.0 g, 32.9 mmol) in MeOH (120 mL).
-
Add 10% Pd/C (1.2 g) under a nitrogen stream (Caution: Pd/C is pyrophoric).
-
Purge the vessel with Hydrogen gas (H2) via balloon or hydrogenation shaker (30 psi).
-
Stir vigorously at room temperature for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material and the Cbz-cleaved product (M-91 mass loss not typically seen in MS, look for M-134).
-
Workup: Filter the catalyst through a Celite pad. Wash the pad with MeOH.
-
Concentrate the filtrate in vacuo to yield the final product (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate .
-
Critical Process Parameters (CPPs) & Data Summary
| Parameter | Specification / Range | Rationale |
| Temperature (Phase 1) | < 5 °C during addition | Controls exotherm and prevents bis-acylation. |
| Stoichiometry (Phase 2) | NaH (1.2 eq) | Sufficient to deprotonate -OH but minimize racemization risk (though low for this substrate). |
| Atmosphere (Phase 2) | Anhydrous N2/Ar | NaH and MeI are moisture sensitive. Water kills the base. |
| Catalyst Loading (Phase 3) | 5-10 wt% Pd/C | Ensures complete Cbz removal without affecting the Boc group (Boc is stable to neutral hydrogenolysis). |
Analytical Profile (Expected):
-
1H NMR (CDCl3, 400 MHz): δ 1.45 (s, 9H, Boc), 2.7-3.0 (m, 4H, Ring), 3.35 (s, 3H, OMe), 3.4-3.5 (m, 2H, CH2-OMe), 3.8-4.0 (br, 2H, N-CH).
-
MS (ESI): [M+H]+ calc. 231.17, found 231.2.
Process Workflow Diagram
Figure 2: Sequential workflow for the synthesis of the target piperazine derivative.
References
-
ChemicalBook. (2024).[1] (R)-1-BOC-3-(Hydroxymethyl)piperazine Synthesis and Properties.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66577080, (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate.
-
Moura, R. G., et al. (2021).[8] Synthesis of the piperazine subunit of Indinavir. Arkivoc. (Demonstrates piperazine protection/deprotection strategies).
-
Wang, M., et al. (2012). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. (Analogous ether synthesis protocols).
-
Google Patents. (2022). CN114349711B - Synthesis method of (R)-1-Boc-3-hydroxymethyl piperazine.[1][4][9]
Sources
- 1. (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate | C11H22N2O3 | CID 66577080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate | 1359658-32-4 [sigmaaldrich.com]
- 3. 1257850-88-6 | (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 4. (R)-1-BOC-3-(Hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. connectjournals.com [connectjournals.com]
- 7. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 9. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]
